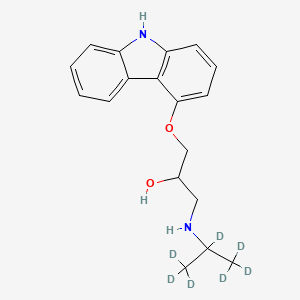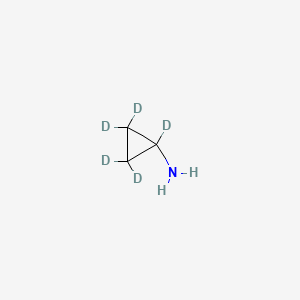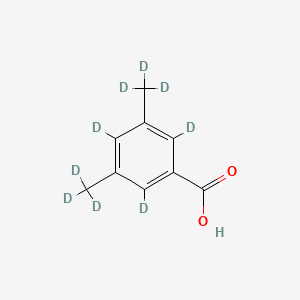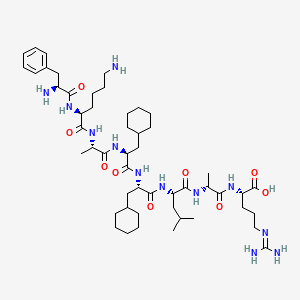
Citronellol - d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely recognized for its pleasant, rose-like aroma and is commonly found in essential oils such as citronella, rose, and geranium oils . Citronellol - d2 is primarily used in scientific research due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citronellol - d2 can be synthesized through the hydrogenation of geraniol or nerol over a copper chromite catalyst . The deuterated form is typically prepared by using deuterium gas (D2) in place of hydrogen gas (H2) during the hydrogenation process. This ensures the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods: Industrial production of Citronellol involves the extraction of essential oils from plants like Cymbopogon nardus (citronella grass), Rosa damascena (Damask rose), and Pelargonium graveolens (geranium) . The oils are obtained through steam distillation, where steam is used to vaporize the volatile components of the plant, which are then condensed and collected .
Análisis De Reacciones Químicas
Types of Reactions: Citronellol - d2 undergoes various chemical reactions, including:
Oxidation: Citronellol can be oxidized to form citronellal, a key intermediate in the synthesis of menthol.
Reduction: Citronellal can be reduced back to citronellol using hydrogenation.
Substitution: Citronellol can undergo substitution reactions to form derivatives like citronellol acetate and citronellyl oxyacetaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) or deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) or copper chromite.
Substitution: Acetic anhydride (for esterification) and aldehydes (for forming oxyacetaldehyde derivatives).
Major Products:
Citronellal: Formed through oxidation.
Menthol: Produced from citronellal via cyclization and hydrogenation.
Citronellol Acetate: Formed through esterification with acetic anhydride.
Aplicaciones Científicas De Investigación
Citronellol - d2 has a wide range of applications in scientific research:
Mecanismo De Acción
Citronellol exerts its effects through several molecular pathways:
Neuroprotection: Citronellol has been shown to inhibit the activation of AMPA receptors, reducing desensitization and deactivation rates.
Anti-inflammatory: It modulates the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Oxidative Stress Reduction: Citronellol reduces oxidative stress by lowering intracellular reactive oxygen species (ROS) and nitric oxide (NO) levels.
Comparación Con Compuestos Similares
Citronellol is often compared with other similar monoterpenoids:
Geraniol: Similar in structure but differs in the position of the double bond.
Citronellal: An oxidized form of citronellol, used as an intermediate in menthol synthesis.
Rhodinol: A mixture of citronellol and geraniol, commonly found in rose oil.
Citronellol - d2 stands out due to its deuterated nature, making it particularly useful in isotopic labeling studies and advanced research applications.
Propiedades
Número CAS |
76027-02-6 |
|---|---|
Fórmula molecular |
C10H18D2O |
Peso molecular |
158.28 |
Pureza |
95% min. |
Sinónimos |
Citronellol - d2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B591105.png)

